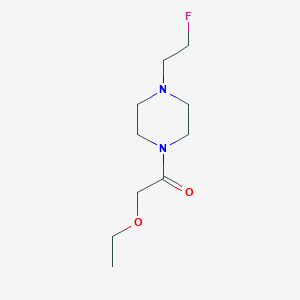

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C10H19FN2O2 and its molecular weight is 218.272. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Biological Activity

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone and its analogues have been explored for various applications in the field of medicinal chemistry. For instance, the synthesis of novel conazole analogues, including triazole derivatives with a piperazine nucleus, has been investigated for their antimicrobial, antioxidant, urease inhibition, and α-glucosidase inhibitory activities. These compounds were synthesized through green chemistry techniques, such as microwave and ultrasound irradiation, showcasing a potential for the development of new antifungal agents with diverse biological activities (Arif Mermer et al., 2018).

Structural Studies

Structural elucidation of similar compounds has been performed to understand their molecular configurations. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was determined, revealing insights into the conformational preferences of the piperazine ring and its implications for further chemical modifications and potential applications in drug design (Md. Serajul Haque Faizi et al., 2016).

Antagonistic Properties and Pain Management

The compound 1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454) has been identified as a σ1 receptor antagonist with potential clinical applications for pain management. This compound exhibits high aqueous solubility and metabolic stability, indicating its suitability as a therapeutic agent for pain relief (J. Díaz et al., 2020).

Antiviral Potency

Compounds containing the piperazine nucleus have also been studied for their antiviral activities. Specifically, modifications and substitutions on the piperazine ring were explored in the context of indole-based derivatives, demonstrating potent inhibitory effects against HIV-1 attachment by interfering with the viral gp120 and host cell CD4 interactions (Tao Wang et al., 2009).

Antimicrobial and Electrochemical Studies

Moreover, novel pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, when further modified with piperazine, demonstrated variable and modest antimicrobial activity. These findings underscore the versatility of piperazine derivatives in the development of new antimicrobial agents (N. Patel et al., 2011).

作用機序

Target of Action

Similar compounds have been found to target poly (adp-ribose) polymerase in human breast cancer cells .

Mode of Action

Related compounds have been observed to inhibit the catalytical activity of their target, enhance cleavage of the target, enhance phosphorylation of h2ax, and increase caspase 3/7 activity .

Biochemical Pathways

Similar compounds have been observed to increase phosphorylation of h2ax in mcf-7 cells .

Result of Action

Related compounds have been observed to exhibit moderate to significant efficacy against human breast cancer cells .

生化学分析

Biochemical Properties

2-Ethoxy-1-(4-(2-fluoroethyl)piperazin-1-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase (ADH), using nicotinamide adenine dinucleotide (NAD+) as a cofactor . This interaction leads to the conversion of this compound into fluoroacetaldehyde and subsequently into fluoroacetate, which can have significant biochemical implications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its interaction with ADH and subsequent conversion to fluoroacetate can inhibit the citric acid cycle, leading to a buildup of citrate and other intermediates . This inhibition can have significant metabolic consequences.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to long-term changes in cellular metabolism and function . These changes are often dependent on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular function changes significantly beyond a certain dosage . High doses can lead to toxicity, affecting various organs and systems in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ADH, leading to its conversion into fluoroacetate . This conversion can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The involvement of this compound in these pathways can have significant implications for its therapeutic and toxicological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with various transporters and binding proteins, which influence its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles within the cell, where it can exert its effects . Targeting signals and post-translational modifications play a crucial role in its localization, influencing its activity and function.

特性

IUPAC Name |

2-ethoxy-1-[4-(2-fluoroethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-2-15-9-10(14)13-7-5-12(4-3-11)6-8-13/h2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHKUKBDRVTXRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCN(CC1)CCF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

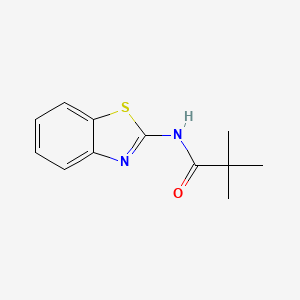

![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2555334.png)

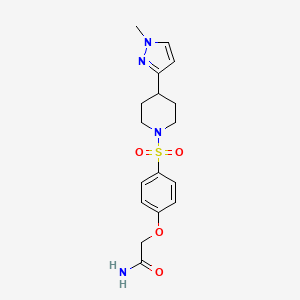

![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2555337.png)

![(E)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(3-nitroanilino)-2-propen-1-one](/img/structure/B2555338.png)

![N-benzyl-2-[(2-ethylquinazolin-4-yl)oxy]acetamide](/img/structure/B2555340.png)

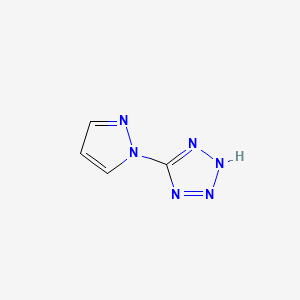

![5-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2555341.png)

![2-(2-Chloro-4-fluorophenoxymethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2555347.png)

![N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2555350.png)

![11,13-dimethyl-4-propyl-N-(pyridin-3-ylmethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2555355.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2555357.png)